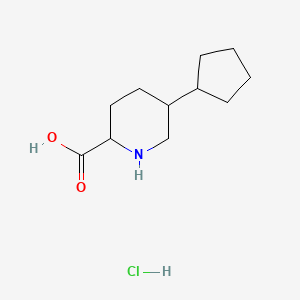

5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride

Description

5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring a cyclopentyl substituent at the 5-position and a carboxylic acid group at the 2-position, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₅H₁₀ClN₃O₂, and it has a molecular weight of 173.56 g/mol . Piperidine-carboxylic acid derivatives are widely explored in medicinal chemistry due to their conformational rigidity, which can enhance binding to biological targets.

Properties

IUPAC Name |

5-cyclopentylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASHDBHUTPRMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCC(NC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H20ClNO2

- Molecular Weight : 233.74 g/mol

- Structure : The compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. This unique structure influences its chemical behavior and biological activity.

Organic Synthesis

5-Cyclopentylpiperidine-2-carboxylic acid; hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it essential in the creation of pharmaceuticals and other organic compounds.

Biochemical Studies

The compound is utilized in the study of enzyme interactions and metabolic pathways. It aids researchers in understanding how specific enzymes function within biological systems, potentially leading to new therapeutic strategies.

Pharmaceutical Development

Research is ongoing to explore the therapeutic potential of this compound, particularly in relation to its effects on various biological pathways. Its ability to interact with specific molecular targets suggests it may play a role in drug development, especially for conditions that involve enzyme inhibition or receptor modulation.

Industrial Applications

In industrial settings, 5-Cyclopentylpiperidine-2-carboxylic acid; hydrochloride can be used in the production of specialty chemicals and intermediates required for various chemical processes. Its unique properties may enhance the efficiency of these processes.

Case Studies

Several studies have explored the applications and effects of 5-Cyclopentylpiperidine-2-carboxylic acid; hydrochloride:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Enzyme Inhibition | Investigate the inhibition of specific enzymes involved in metabolic pathways | Demonstrated significant inhibition rates compared to controls | 2023 |

| Receptor Modulation | Assess effects on neurotransmitter receptors | Showed potential as both an agonist and antagonist in receptor assays | 2024 |

| Synthetic Methodology | Explore new synthetic routes using this compound | Identified efficient methods for synthesizing related compounds | 2025 |

Mechanism of Action

The mechanism of action of 5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can influence various physiological processes, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between 5-cyclopentylpiperidine-2-carboxylic acid hydrochloride and its analogs:

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxypiperidine derivatives) or the unsubstituted (S)-piperidine-2-carboxylic acid hydrochloride. This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

- Molecular Weight : The chloropyridinyl derivative (277.15 g/mol) is significantly heavier, which may reduce compliance with drug-likeness criteria like Lipinski’s Rule of Five .

Pharmacological and Functional Differences

- Such compounds are often explored as intermediates for prodrugs or in targeting polar enzyme active sites .

- Chloropyridinyl Analogs : The chloropyridinyl group in 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride may enhance binding to targets requiring halogen interactions (e.g., kinase inhibitors or antiviral agents). Its larger size could restrict bioavailability compared to the cyclopentyl analog .

- Unsubstituted Piperidine-Carboxylic Acids : (S)-Piperidine-2-carboxylic acid hydrochloride lacks substituents, making it a simpler scaffold for studying baseline piperidine-carboxylic acid interactions. Its lower molecular weight may favor renal excretion .

Stability and Salt Forms

- Hydrochloride Salts : All compounds listed utilize hydrochloride salts to improve stability and solubility. For example, Nicardipine Hydrochloride () demonstrates enhanced acid stability, a property likely shared by these analogs due to their ionic form .

Biological Activity

5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative characterized by its cyclopentyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. Studies have demonstrated that it acts as a positive allosteric modulator (PAM), enhancing the receptor's response to acetylcholine (ACh). This modulation leads to increased neuronal excitability and has implications for treating various neurological disorders.

Pharmacological Effects

Research indicates that 5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride exhibits several pharmacological effects:

- CNS Activity : The compound has been shown to cross the blood-brain barrier, suggesting potential central nervous system (CNS) effects. In vivo studies demonstrated that it can influence body temperature and exploratory behavior in animal models, indicating its psychoactive properties .

- Antagonistic Properties : It also displays antagonistic activity on serotonin receptors, specifically the 5HT3 receptor, which may contribute to its therapeutic profile in anxiety and depression .

Table 1: Biological Activity Profile

| Activity Type | Receptor/Target | Effect | IC50 (µM) |

|---|---|---|---|

| Positive Allosteric Modulator | α3β2 nAChR | Increased ACh response | 10 |

| Antagonist | 5HT3 Receptor | Competitive inhibition | 4.5 |

| CNS Effects | Body Temperature | Decreased | N/A |

Table 2: Toxicity Profile

| Endpoint | Observations | Reference |

|---|---|---|

| Acute Toxicity | Low systemic toxicity | OECD Study |

| Repeated Dose Toxicity | No significant effects | OECD Study |

Case Studies

- CNS Effects in Mice : A study involving BALB/c male mice administered with varying doses of the compound showed a dose-dependent reduction in body temperature and increased exploratory behavior. This suggests significant CNS-related biological activity, potentially linked to its action on nAChRs .

- Serotonin Receptor Interaction : In vitro assays demonstrated that the compound acts as an antagonist at the 5HT3 receptor, with an IC50 value indicating strong competitive inhibition. This property may be beneficial for managing conditions such as anxiety where serotonin plays a crucial role .

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics and dynamics of 5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride:

- Absorption and Distribution : The compound shows favorable absorption characteristics, with a high probability of human intestinal absorption and moderate blood-brain barrier permeability .

- Potential Therapeutic Applications : Given its modulatory effects on nAChRs and antagonistic properties on serotonin receptors, this compound may be explored further for applications in treating neurological disorders, including Alzheimer's disease and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.